Atopaxar Hydrobromide: A Technical Guide to a Reversible PAR-1 Antagonist
Atopaxar Hydrobromide: A Technical Guide to a Reversible PAR-1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atopaxar Hydrobromide (E5555) is a potent, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2] Developed by Eisai Co., Ltd., Atopaxar was investigated as an antiplatelet agent for the prevention of thrombotic events in patients with coronary artery disease (CAD) and acute coronary syndrome (ACS).[3][4] This technical guide provides a comprehensive overview of Atopaxar's core pharmacology, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Introduction: The Role of PAR-1 in Thrombosis
Thrombin is the most potent activator of platelets and plays a crucial role in the pathophysiology of arterial thrombosis.[4] It exerts its effects primarily through the activation of PARs, a family of G protein-coupled receptors (GPCRs).[2] In humans, PAR-1 and PAR-4 are the main thrombin receptors on platelets.[2] PAR-1 is activated by lower concentrations of thrombin and is responsible for the initial, rapid phase of platelet activation.[2]
The activation of PAR-1 by thrombin is a unique proteolytic process. Thrombin cleaves the N-terminal extracellular domain of the receptor, exposing a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate downstream signaling.[2] This signaling cascade leads to platelet shape change, granule secretion, and aggregation, culminating in thrombus formation.
Atopaxar, as a competitive antagonist, binds to the tethered ligand binding site on PAR-1, thereby preventing its activation by thrombin.[5] This targeted inhibition of a key platelet activation pathway made Atopaxar a promising candidate for antithrombotic therapy.
Atopaxar Hydrobromide: Chemical and Pharmacological Properties
Atopaxar is a small molecule with the chemical name 1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2yl) ethanone hydrobromide.[5]
| Property | Value | Source |
| Molecular Formula | C29H38FN3O5 · HBr | [5] |
| Molecular Weight | 608.54 g/mol | [5] |
| Mechanism of Action | Reversible, competitive antagonist of PAR-1 | [1][4] |
| IC50 (haTRAP binding) | 19 nM | [6] |
| IC50 (DrugBank) | 32 nM | N/A |
| Ki | Not explicitly reported, but expected to be in the low nanomolar range based on IC50 and competitive nature. | N/A |
| Pharmacokinetics | Fast onset of action (~3.5 hours), long half-life (~23 hours) | [5] |
PAR-1 Signaling Pathway
The activation of PAR-1 by thrombin initiates a complex intracellular signaling cascade, primarily through the coupling to heterotrimeric G proteins Gq, G12/13, and Gi. The diagram below illustrates the key signaling events following PAR-1 activation and the point of inhibition by Atopaxar.
Caption: PAR-1 signaling pathway in platelets and inhibition by Atopaxar.
Quantitative Data from Clinical Trials
Atopaxar was evaluated in Phase II clinical trials, most notably the LANCELOT-CAD (stable coronary artery disease) and LANCELOT-ACS (acute coronary syndrome) studies.[7]
Platelet Inhibition (LANCELOT-CAD)
| Atopaxar Daily Dose | Mean Inhibition of TRAP-Induced Platelet Aggregation |
| 50 mg | ~50% |
| 100 mg | >90% |
| 200 mg | >90% |
Source: Data derived from findings reported in the LANCELOT-CAD trial.[5]
Bleeding Events (LANCELOT-CAD)
| Treatment Group | CURE Bleeding Criteria (Any Bleeding) | TIMI Bleeding Criteria (Any Bleeding) |
| Placebo | 0.6% | 6.8% |
| Atopaxar (all doses) | 3.9% | 10.3% |
| Atopaxar 50 mg | 3.9% | 9.9% |
| Atopaxar 100 mg | 1.7% | 8.1% |
| Atopaxar 200 mg | 5.9% | 12.9% |
Source: Wiviott SD, et al. Circulation. 2011.[7]
Experimental Protocols
Detailed experimental protocols for the characterization of Atopaxar are proprietary to the developing pharmaceutical company. However, based on standard methodologies for evaluating PAR-1 antagonists, the following outlines the likely procedures employed.
Radioligand Competition Binding Assay (for IC50/Ki Determination)
This assay is used to determine the binding affinity of Atopaxar for the PAR-1 receptor.
Caption: Workflow for a radioligand competition binding assay.
Methodology:
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Membrane Preparation: Human platelet membranes, rich in PAR-1 receptors, are isolated and purified.
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Incubation: A fixed concentration of a radiolabeled PAR-1 agonist (e.g., [³H]-TRAP) is incubated with the platelet membranes in the presence of increasing concentrations of unlabeled Atopaxar.
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Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
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Quantification: The radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
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Data Analysis: The percentage of inhibition of radioligand binding is plotted against the concentration of Atopaxar. The IC50 value (the concentration of Atopaxar that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
TRAP-Induced Platelet Aggregation Assay
This functional assay measures the ability of Atopaxar to inhibit platelet aggregation induced by a PAR-1 agonist.
Caption: Workflow for a TRAP-induced platelet aggregation assay.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging fresh whole blood collected in an anticoagulant.
-
Incubation: PRP samples are pre-incubated with various concentrations of Atopaxar or a vehicle control for a specified period.
-
Aggregation Induction: Platelet aggregation is initiated by adding a PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP-6).
-
Measurement: The change in light transmission through the PRP sample is continuously monitored using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of Atopaxar is calculated by comparing the aggregation in the presence of the drug to that of the vehicle control.
In Vivo Bleeding Time Assessment (Guinea Pig Model)
This preclinical assay evaluates the effect of Atopaxar on hemostasis.
Methodology:
-
Animal Model: Guinea pigs are often used for preclinical thrombosis and hemostasis studies.
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Drug Administration: Atopaxar is administered orally to the animals at various doses.
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Bleeding Induction: After a specified time for drug absorption, a standardized incision is made, typically on the ear or a toe pad.
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Measurement: The time taken for the bleeding to stop is recorded. This is often done by gently blotting the blood at regular intervals without disturbing the forming clot.
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Data Analysis: The bleeding times of Atopaxar-treated animals are compared to those of vehicle-treated controls. Preclinical studies with Atopaxar showed that it did not significantly prolong bleeding time in guinea pigs, even at high doses.[8]
Clinical Development and Future Directions
Phase II trials of Atopaxar demonstrated its potent antiplatelet effects.[7] However, the development of Atopaxar did not proceed to Phase III trials. Concerns were raised regarding dose-dependent increases in liver enzymes and QTc interval prolongation observed at higher doses.[4] While Atopaxar itself is not being pursued for clinical use, the extensive research into its mechanism and effects has provided valuable insights into the therapeutic potential and challenges of PAR-1 antagonism. The experience with Atopaxar and other PAR-1 antagonists continues to inform the development of novel antiplatelet therapies with improved safety profiles.
Conclusion
Atopaxar Hydrobromide is a well-characterized, reversible PAR-1 antagonist that effectively inhibits thrombin-mediated platelet aggregation. Its development provided a significant body of data on the pharmacology and clinical effects of targeting the PAR-1 pathway. While its clinical progression was halted, the knowledge gained from the Atopaxar program remains a valuable resource for researchers in the fields of thrombosis, hemostasis, and cardiovascular drug discovery. This technical guide has summarized the core knowledge of Atopaxar's PAR-1 antagonism, providing a foundation for further scientific inquiry in this area.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Portico [access.portico.org]
- 3. Atopaxar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAR-1 inhibitor antiplatelet agents: Performance below par? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Randomized trial of atopaxar in the treatment of patients with coronary artery disease: the lessons from antagonizing the cellular effect of Thrombin–Coronary Artery Disease Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
